Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with a unique structure that combines a cyclobutylmethyl group with a pyrrolidinylmethyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the following steps:
Formation of Cyclobutylmethyl Ether: The initial step involves the preparation of cyclobutylmethyl ether. This can be achieved by reacting cyclobutylmethanol with an appropriate etherifying agent under controlled conditions.
Introduction of Pyrrolidinylmethyl Group: The next step involves the introduction of the pyrrolidinylmethyl group. This can be done by reacting the cyclobutylmethyl ether with a pyrrolidine derivative in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt of the compound is formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ether group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethyl ketone, while reduction could produce cyclobutylmethyl alcohol.
Scientific Research Applications
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethyl 3-pyrrolidinylmethyl ether: The non-hydrochloride form of the compound.
Cyclobutylmethylamine: A related compound with a simpler structure.
Pyrrolidinylmethyl ethers: A class of compounds with similar ether linkages but different substituents.
Uniqueness
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its combination of a cyclobutylmethyl group and a pyrrolidinylmethyl ether moiety This structure imparts specific chemical and biological properties that are not found in simpler or related compounds
Properties
IUPAC Name |
3-(cyclobutylmethoxymethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(3-1)7-12-8-10-4-5-11-6-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDLDZJRAHQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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